molecular formula C13H19NO2 B7772768 5-Heptylpicolinic acid CAS No. 24472-59-1

5-Heptylpicolinic acid

Cat. No.: B7772768
CAS No.: 24472-59-1
M. Wt: 221.29 g/mol
InChI Key: RXWKVXFXMNGIIC-UHFFFAOYSA-N
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Description

5-Heptylpicolinic acid: is an organic compound with the molecular formula C13H19NO2 It is a derivative of picolinic acid, which is a pyridine carboxylic acid The structure of this compound includes a heptyl group attached to the 5-position of the pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-Heptylpicolinic acid typically involves the alkylation of picolinic acid. One common method is the reaction of picolinic acid with heptyl bromide in the presence of a base such as potassium carbonate. The reaction is usually carried out in an organic solvent like dimethylformamide (DMF) under reflux conditions. The product is then purified by recrystallization or chromatography.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate more environmentally friendly solvents and reagents to minimize waste and reduce environmental impact.

Chemical Reactions Analysis

Types of Reactions: 5-Heptylpicolinic acid can undergo various chemical reactions, including:

    Oxidation: The carboxylic acid group can be oxidized to form corresponding derivatives.

    Reduction: The carboxylic acid group can be reduced to an alcohol or an aldehyde.

    Substitution: The heptyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic or basic conditions.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

    Substitution: Nucleophiles such as amines or thiols can be used in the presence of a suitable catalyst.

Major Products Formed:

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of alcohols or aldehydes.

    Substitution: Formation of substituted picolinic acid derivatives.

Scientific Research Applications

Chemistry: 5-Heptylpicolinic acid is used as a ligand in coordination chemistry

Biology: In biological research, this compound is investigated for its potential role in metal ion chelation. It may be used to study the transport and regulation of metal ions in biological systems.

Medicine: The compound is explored for its potential therapeutic applications, particularly in the development of metal-based drugs. Its ability to chelate metal ions makes it a candidate for treating metal ion imbalances in the body.

Industry: this compound is used in the development of corrosion inhibitors and as an additive in lubricants. Its metal-chelating properties help prevent metal corrosion and improve the performance of industrial lubricants.

Mechanism of Action

The mechanism of action of 5-Heptylpicolinic acid primarily involves its ability to chelate metal ions. The pyridine ring and the carboxylic acid group coordinate with metal ions, forming stable complexes. This chelation can inhibit the activity of metal-dependent enzymes or facilitate the transport of metal ions in biological systems. The molecular targets include various metal ions such as zinc, copper, and iron, and the pathways involved are related to metal ion homeostasis and enzyme regulation.

Comparison with Similar Compounds

    Picolinic acid: A pyridine carboxylic acid with a carboxyl group at the 2-position.

    Nicotinic acid: A pyridine carboxylic acid with a carboxyl group at the 3-position.

    Isonicotinic acid: A pyridine carboxylic acid with a carboxyl group at the 4-position.

Comparison: 5-Heptylpicolinic acid is unique due to the presence of the heptyl group at the 5-position of the pyridine ring. This structural modification enhances its lipophilicity and alters its chemical reactivity compared to picolinic acid, nicotinic acid, and isonicotinic acid. The heptyl group also influences the compound’s ability to interact with metal ions and biological targets, making it distinct in its applications and properties.

Properties

IUPAC Name

5-heptylpyridine-2-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H19NO2/c1-2-3-4-5-6-7-11-8-9-12(13(15)16)14-10-11/h8-10H,2-7H2,1H3,(H,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RXWKVXFXMNGIIC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCC1=CN=C(C=C1)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H19NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30179238
Record name Picolinic acid, 5-heptyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30179238
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

221.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

24472-59-1
Record name Picolinic acid, 5-heptyl-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0024472591
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Picolinic acid, 5-heptyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30179238
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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